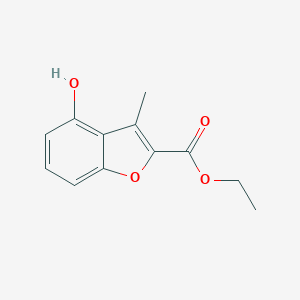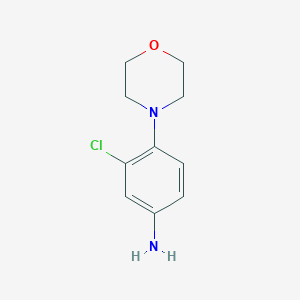
2,6-Bis(bromomethyl)-4-iodopyridine
概要
説明
2,6-Bis(bromomethyl)-4-iodopyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl groups at the 2 and 6 positions and an iodine atom at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-iodopyridine typically involves the bromination of 2,6-dimethyl-4-iodopyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under reflux conditions to ensure complete bromination of the methyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the hazardous reagents and by-products.
化学反応の分析
Types of Reactions
2,6-Bis(bromomethyl)-4-iodopyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The iodine atom at the 4 position can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3).
Major Products
Nucleophilic Substitution: Products include azides, thioethers, and ethers, depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
2,6-Bis(bromomethyl)-4-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity or reduce toxicity.
Material Science: It can be used to create novel materials with specific electronic or optical properties, such as conducting polymers or light-emitting diodes (LEDs)
作用機序
The mechanism of action of 2,6-Bis(bromomethyl)-4-iodopyridine in chemical reactions involves the activation of the bromomethyl groups and the iodine atom. The bromomethyl groups are susceptible to nucleophilic attack, leading to substitution reactions. The iodine atom can undergo oxidative addition to palladium catalysts, facilitating cross-coupling reactions .
類似化合物との比較
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Lacks the iodine atom at the 4 position, making it less versatile in cross-coupling reactions.
2,6-Dibromomethyl-4-chloropyridine: Contains a chlorine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
2,6-Bis(bromomethyl)-4-iodopyridine is unique due to the presence of both bromomethyl groups and an iodine atom, allowing it to participate in a wider range of chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
特性
IUPAC Name |
2,6-bis(bromomethyl)-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2IN/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQSLEDQBRQOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556545 | |
| Record name | 2,6-Bis(bromomethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106967-33-3 | |
| Record name | 2,6-Bis(bromomethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)
![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)







